molecular formula C24H27NO6 B119433 Nisamycin CAS No. 150829-93-9

Nisamycin

Cat. No. B119433
M. Wt: 425.5 g/mol
InChI Key: BUSGWUFLNHIBPT-XYBORKQMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nisamycin is a macrolide antibiotic that is produced by the fermentation of Streptomyces noursei. It is commonly used in the food industry as a preservative and as a growth promoter for livestock. Nisamycin has also been shown to have potential therapeutic applications in the treatment of bacterial infections.

Scientific Research Applications

Antibiotic Properties and Bioactivity

Nisamycin, a manumycin group antibiotic, was isolated from Streptomyces sp. K106. It exhibits significant activity against Gram-positive bacteria and fungi, along with notable cytotoxic activity. This broad-spectrum antibacterial and antifungal efficacy highlights its potential as a therapeutic agent in treating various microbial infections (Hayashi, Nakagawa, & Nakayama, 1994).

Structural Analysis and Activity Relationships

Detailed structural analysis of Nisamycin, including NMR spectral analyses and chromic acid oxidation, has provided insights into its chemical makeup. Understanding the structure-activity relationships of Nisamycin has been crucial for evaluating its potential uses and modifying it for enhanced efficacy (Hayashi, Nakagawa, Fujita, Tanimori, & Nakayama, 1994).

Synthetic Approaches for Nisamycin

The total synthesis of Nisamycin has been accomplished, providing a foundation for creating similar antibiotics. This synthetic approach is significant for the development of new antibiotics and improving the properties of existing ones, like Nisamycin (Wipf & Coish, 1999).

Potential in Anti-tumor Activity

While not directly related to Nisamycin, related compounds like geldanamycin, part of the ansamycin family, have shown potential in anti-tumor activities. These findings may open avenues for Nisamycin or its derivatives to be explored in cancer therapy due to their structural similarities (Whitesell, Shifrin, Schwab, & Neckers, 1992).

properties

CAS RN

150829-93-9

Product Name

Nisamycin

Molecular Formula

C24H27NO6

Molecular Weight

425.5 g/mol

IUPAC Name

(2E,4E,6E)-7-[(1S,2R,6R)-4-[[(2E,4E)-5-cyclohexylpenta-2,4-dienoyl]amino]-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-2-yl]hepta-2,4,6-trienoic acid

InChI

InChI=1S/C24H27NO6/c26-19(13-8-7-12-17-10-4-3-5-11-17)25-18-16-24(30,23-22(31-23)21(18)29)15-9-2-1-6-14-20(27)28/h1-2,6-9,12-17,22-23,30H,3-5,10-11H2,(H,25,26)(H,27,28)/b2-1+,12-7+,13-8+,14-6+,15-9+/t22-,23-,24+/m0/s1

InChI Key

BUSGWUFLNHIBPT-XYBORKQMSA-N

Isomeric SMILES

C1CCC(CC1)/C=C/C=C/C(=O)NC2=C[C@@]([C@@H]3[C@H](C2=O)O3)(/C=C/C=C/C=C/C(=O)O)O

SMILES

C1CCC(CC1)C=CC=CC(=O)NC2=CC(C3C(C2=O)O3)(C=CC=CC=CC(=O)O)O

Canonical SMILES

C1CCC(CC1)C=CC=CC(=O)NC2=CC(C3C(C2=O)O3)(C=CC=CC=CC(=O)O)O

synonyms

nisamycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nisamycin
Reactant of Route 2
Nisamycin
Reactant of Route 3
Nisamycin
Reactant of Route 4
Reactant of Route 4
Nisamycin
Reactant of Route 5
Nisamycin
Reactant of Route 6
Reactant of Route 6
Nisamycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.